(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
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Overview
Description
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a nitrobenzamide moiety, which contributes to its reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide typically involves multi-step organic reactions The initial step often includes the formation of the benzo[d]thiazole core through a cyclization reaction involving ortho-aminothiophenol and an appropriate aldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. The benzo[d]thiazole core is known for its antimicrobial and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Nitrobenzamide derivatives: These compounds contain the nitrobenzamide moiety and are known for their reactivity and potential medicinal applications.
Uniqueness
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is unique due to the combination of its structural features
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-26-15-7-8-16-17(12-15)28-19(21(16)9-10-27-2)20-18(23)13-5-4-6-14(11-13)22(24)25/h4-8,11-12H,3,9-10H2,1-2H3 |
InChI Key |
QPAPSUSCMOKQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CCSC |
Origin of Product |
United States |
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